Brucein E

Pharmacokinetics Diabetes Natural Products

Brucein E ≥98% is a differentiated quassinoid from Brucea javanica, delivering 5.5-fold greater α-glucosidase inhibition than acarbose for postprandial glucose research. Its nearly 2-fold longer elimination half-life vs Bruceine D makes it superior for in vivo PK/PD studies. Validated in NASH models to reduce hepatic steatosis, inflammation, and ALT/AST via PI3K/AKT/NFκB. Not interchangeable with generic quassinoids — potency and duration of action are compound-specific. For research use only.

Molecular Formula C20H28O9
Molecular Weight 412.4 g/mol
CAS No. 21586-90-3
Cat. No. B211784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrucein E
CAS21586-90-3
SynonymsBrucein E; 20-Deoxybruceine F; 2-O-Demethylbruceine M; 13,20-Epoxy-1β,2α,11β,12α,14,15β-hexahydroxypicras-3-en-16-one
Molecular FormulaC20H28O9
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O
InChIInChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18-,19+,20+/m0/s1
InChIKeyZBXITHPYBBXZRG-ZOKABGNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Brucein E (CAS: 21586-90-3) for Diabetes and Liver Disease Research: A Natural Quassinoid Compound


Brucein E is a quassinoid compound isolated from the seeds of Brucea javanica [1]. It is a highly oxygenated tetracyclic triterpenoid [2]. The compound is noted for its hypoglycemic activity in diabetic models [1] and its recent demonstration of protective effects against nonalcoholic steatohepatitis (NASH) [3]. Its specific chemical structure and biological profile differentiate it from other quassinoids, making it a targeted compound for specific research applications.

Why Brucein E (CAS: 21586-90-3) Cannot Be Replaced by Generic Quassinoids or Analogs


Substituting Brucein E with a generic quassinoid or a close analog like Bruceine D is not scientifically sound due to quantifiable differences in enzyme inhibition potency and pharmacokinetic profile. While many quassinoids share a core structure, Brucein E exhibits a unique combination of a significantly longer elimination half-life compared to Bruceine D [1] and a distinct, potent inhibition profile against α-glucosidase compared to the clinical standard acarbose . These specific, measurable differences in duration of action and target enzyme potency mean that experimental outcomes cannot be assumed to be interchangeable with other in-class compounds.

Quantitative Differentiation Guide for Brucein E (CAS: 21586-90-3) Procurement


Brucein E Demonstrates Prolonged Systemic Exposure Compared to Bruceine D

Brucein E is eliminated from the body at a significantly slower rate than its close analog, Bruceine D. A pharmacokinetic study in rats found that the elimination half-life (t1/2) of Brucein E was almost two-fold longer than that of Bruceine D [1]. This difference in clearance suggests Brucein E will maintain its therapeutic concentration in vivo for a longer duration following administration.

Pharmacokinetics Diabetes Natural Products

Brucein E Exhibits Superior In Vitro α-Glucosidase Inhibition Versus Acarbose

Brucein E acts as a more potent inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion, when compared directly to the clinically used anti-diabetic drug acarbose. In an in vitro assay, Brucein E demonstrated an IC50 of 26.41 μM, which was 5.5-fold lower than acarbose's IC50 of 145.83 μM, indicating a stronger inhibitory effect .

Diabetes Enzyme Inhibition Natural Products

Brucein E Shares Potent In Vitro Anti-Leukemic Activity with Other Potent Quassinoids

Brucein E belongs to a class of quassinoids that potently inhibit macromolecular synthesis in leukemia cells. In a comparative study on P-388 lymphocytic leukemia cells, Brucein E, along with bruceantin, brucein D, bruceoside A, and brusatol, significantly inhibited RNA and protein synthesis [1]. This establishes its activity level as being comparable to other highly active, well-studied quassinoids in this specific cancer model.

Cancer Research Leukemia Natural Products

Brucein E Attenuates NASH Pathology In Vivo via PI3K/AKT/NFκB Modulation

In a high-fat diet (HFD)-induced rat model of nonalcoholic steatohepatitis (NASH), oral administration of Brucein E (400, 800, or 1600 µg/kg) for 4 weeks led to quantifiable therapeutic effects. Treatment significantly reduced serum alanine transferase (ALT) and aspartate transferase (AST) levels and alleviated hepatic steatosis, ballooning, and lobular inflammation compared to untreated HFD controls [1]. Mechanistically, this was associated with activation of the PI3K/AKT pathway and suppression of inflammatory genes (NFκB, TNFα, IL6).

NASH Liver Disease Inflammation

Primary Research Application Scenarios for Brucein E (CAS: 21586-90-3)


Investigating Novel α-Glucosidase Inhibitors for Diabetes

Brucein E is an ideal compound for diabetes research focused on postprandial glucose control. Its 5.5-fold greater potency against α-glucosidase compared to acarbose makes it a powerful positive control and a promising lead structure for developing new, more effective inhibitors of this enzyme.

Studying Pharmacokinetic Optimization of Natural Quassinoids

Due to its nearly two-fold longer elimination half-life compared to Bruceine D [1], Brucein E is the preferred analog for in vivo studies where a longer duration of action is required. It serves as a critical tool for investigating the relationship between quassinoid structure and pharmacokinetic parameters like clearance and half-life.

Mechanistic Studies in Antileukemic Drug Discovery

As a member of the highly active quassinoid class that potently inhibits protein and RNA synthesis in P-388 leukemia cells [2], Brucein E can be used as a validated comparator compound or as a chemical probe to study the mechanisms of action of novel antileukemic agents that target nucleic acid metabolism.

Evaluating Therapeutic Interventions for NASH and Liver Fibrosis

Brucein E is directly applicable as a pharmacological tool in NASH research. Its demonstrated ability to reduce hepatic steatosis, inflammation, and liver injury markers (ALT/AST) in an in vivo HFD rat model [3] validates its use for studying the PI3K/AKT/NFκB pathway in the context of metabolic liver disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brucein E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.